molecular formula C6H6N2O B213160 Pyridine-2-aldoxime CAS No. 873-69-8

Pyridine-2-aldoxime

Cat. No. B213160
Key on ui cas rn: 873-69-8
M. Wt: 122.12 g/mol
InChI Key: MTFJSAGADRTKCI-UHFFFAOYSA-N
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Patent
US08222246B2

Procedure details

To a solution of N-chlorosuccinimide (46.58 g, 349 mmol) in chloroform (211 mL) and pyridine (2.8 mL, 35 mmol) was added at room temperature within 15 min a solution of pyridine-2-carbaldehyde oxime (42.6 g, 349 mmol) in chloroform (1090 mL). The reaction mixture was stirred at 50° C. for 3 h and then cooled to room temperature. Within 15 min a solution of (E)-3-pyrrolidin-1-yl-but-2-enoic acid ethyl ester (63.9 g, 349 mmol) in chloroform (42 mL) was added to the reaction mixture, which then was heated again to 50° C. and a solution of triethylamine (48.6 mL, 349 mmol) in chloroform (42 mL) was added dropwise within 1 h. After stirring at 50° C. for 1 h the reaction mixture was cooled to room temperature and then poured on ice water (2 L). Extractive workup followed by drying over sodium sulfate, filtering and evaporation of the organic solvent furnished a dark brown oil. Chromatographic purification (silica, heptane:AcOEt=80:20 to 50:50) afforded the title compound (8.7 g, 11%) as a yellow oil MS: m/e=233.3 [M+H]+.
Quantity
46.58 g
Type
reactant
Reaction Step One
Quantity
2.8 mL
Type
reactant
Reaction Step One
Quantity
42.6 g
Type
reactant
Reaction Step One
Quantity
211 mL
Type
solvent
Reaction Step One
Quantity
1090 mL
Type
solvent
Reaction Step One
Quantity
63.9 g
Type
reactant
Reaction Step Two
Quantity
42 mL
Type
solvent
Reaction Step Two
Quantity
48.6 mL
Type
reactant
Reaction Step Three
Quantity
42 mL
Type
solvent
Reaction Step Three
Yield
11%

Identifiers

REACTION_CXSMILES
ClN1C(=O)CCC1=O.N1C=CC=CC=1.[N:15]1[CH:20]=[CH:19][CH:18]=[CH:17][C:16]=1[CH:21]=[N:22][OH:23].[CH2:24]([O:26][C:27](=[O:36])/[CH:28]=[C:29](/N1CCCC1)\[CH3:30])[CH3:25].C(N(CC)CC)C>C(Cl)(Cl)Cl>[CH2:24]([O:26][C:27]([C:28]1[C:21]([C:16]2[CH:17]=[CH:18][CH:19]=[CH:20][N:15]=2)=[N:22][O:23][C:29]=1[CH3:30])=[O:36])[CH3:25]

Inputs

Step One
Name
Quantity
46.58 g
Type
reactant
Smiles
ClN1C(CCC1=O)=O
Name
Quantity
2.8 mL
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
42.6 g
Type
reactant
Smiles
N1=C(C=CC=C1)C=NO
Name
Quantity
211 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Name
Quantity
1090 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Two
Name
Quantity
63.9 g
Type
reactant
Smiles
C(C)OC(\C=C(/C)\N1CCCC1)=O
Name
Quantity
42 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Three
Name
Quantity
48.6 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
42 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 50° C. for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature
TEMPERATURE
Type
TEMPERATURE
Details
then was heated again to 50° C.
STIRRING
Type
STIRRING
Details
After stirring at 50° C. for 1 h the reaction mixture
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
was cooled to room temperature
ADDITION
Type
ADDITION
Details
poured on ice water (2 L)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
by drying over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtering
CUSTOM
Type
CUSTOM
Details
evaporation of the organic solvent
CUSTOM
Type
CUSTOM
Details
furnished a dark brown oil
CUSTOM
Type
CUSTOM
Details
Chromatographic purification (silica, heptane:AcOEt=80:20 to 50:50)

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(C)OC(=O)C=1C(=NOC1C)C1=NC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 8.7 g
YIELD: PERCENTYIELD 11%
YIELD: CALCULATEDPERCENTYIELD 10.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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